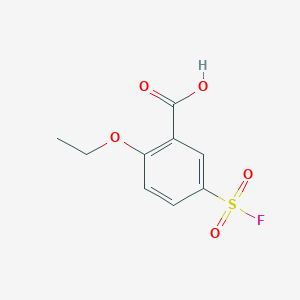

2-Ethoxy-5-fluorosulfonylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-5-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C9H9FO5S and a molecular weight of 248.23 . It is a powder at room temperature .

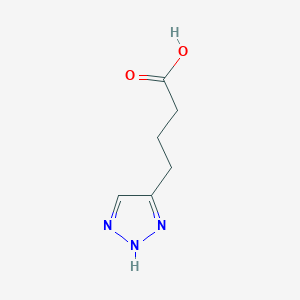

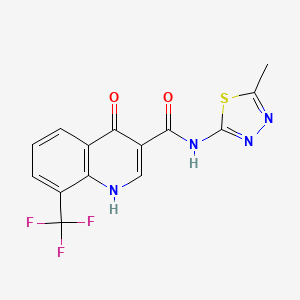

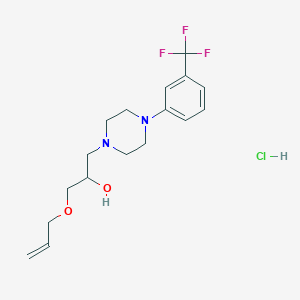

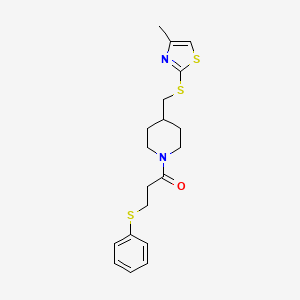

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9FO5S/c1-2-15-8-4-3-6 (16 (10,13)14)5-7 (8)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 248.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Fluorosulfonylbenzoyl Nucleosides Analysis

The study by Jacobson and Colman (1984) explored the conformational properties of fluorosulfonylbenzoyl nucleosides in solution. This research demonstrated the impact of fluorosulfonyl groups on nucleoside conformation, highlighting its potential in modifying nucleoside interaction with enzymes and its role in understanding the solution conformation of nucleoside analogues for therapeutic applications Jacobson & Colman, 1984.

Green Synthesis Catalyst

Moosavi‐Zare et al. (2013) presented the application of disulfonic acid imidazolium chloroaluminate as a catalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work highlights the use of fluorosulfonyl and related compounds in promoting environmentally friendly chemical synthesis, offering an efficient and solvent-free synthesis method Moosavi‐Zare et al., 2013.

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) developed new sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, utilizing a sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. This research underscores the importance of fluorosulfonyl-containing compounds in the development of high-performance materials for energy applications, particularly in proton exchange membranes with improved conductivity and fuel cell performance Kim et al., 2008.

Solid-State Fluorescence

Xue et al. (2015) synthesized 2,5-dialkylcarbazole-substituted terephthalate derivatives, highlighting the strong solid-state fluorescence properties of these compounds, influenced by the ethoxylcarbonyl and carbazole groups. This work emphasizes the role of fluorosulfonyl-related compounds in the development of new luminescent materials, offering potential applications in optical sensors and fluorescent probes Xue et al., 2015.

Eigenschaften

IUPAC Name |

2-ethoxy-5-fluorosulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUPNUXFFDZANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)

![5-(3-fluoro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567762.png)

![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)

![3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2567768.png)

![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)

![1-(cyclohex-3-ene-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2567777.png)

![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)